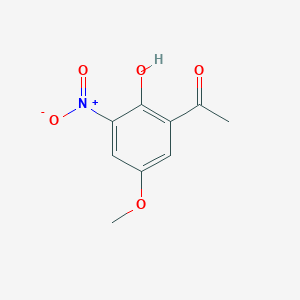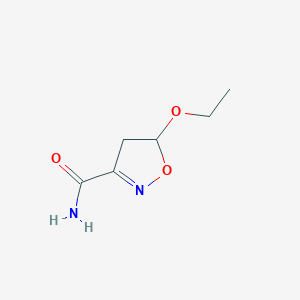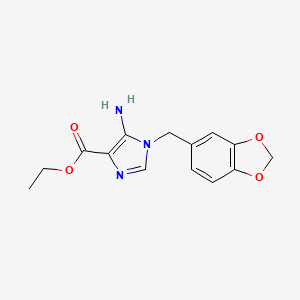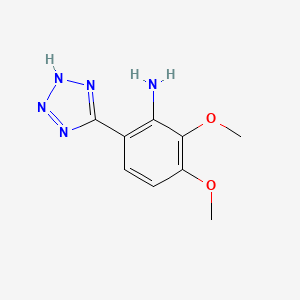
1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone
説明
1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Charge Density Analysis
A study conducted by Hibbs et al. (2003) examined the total experimental charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone using high-resolution X-ray and neutron diffraction data. This research revealed detailed insights into the intra- and intermolecular bonding features of the molecule, highlighting its potential for understanding pi-delocalization in molecular structures (Hibbs, Overgaard, & Piltz, 2003).
Antibacterial Activity
Parekh and Desai (2006) investigated the antibacterial properties of thiosemicarbazones derived from 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanone], indicating its use in synthesizing compounds with significant antibacterial activity against various bacteria (Parekh & Desai, 2006).
Phase Equilibrium Studies
Research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone was performed by Li et al. (2019), contributing to the understanding of the crystallization and separation processes of similar nitrophenyl ethanones (Li et al., 2019).
Platelet Aggregation Inhibitory Activity
Akamanchi et al. (1999) synthesized derivatives of 1-(2-hydroxy-phenyl)ethanone, including 1-(2-hydroxy-5-methoxyphenyl)ethanone, and screened them as inhibitors of platelet aggregation. This research provides insights into the potential therapeutic uses of these compounds (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Synthesis and Reactivity of Compounds
Various studies have focused on the synthesis and reactivity of compounds derived from or related to 1-(2-hydroxy-5-methoxy-3-nitrophenyl)ethanone. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using similar compounds, contributing to the understanding of their structural and antimicrobial properties (Chai et al., 2017). Additionally, Kadrić et al. (2014) conducted targeted solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives starting from compounds including 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone, exploring their cytotoxic activity and fluorescence properties (Kadrić et al., 2014).
特性
IUPAC Name |
1-(2-hydroxy-5-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)7-3-6(15-2)4-8(9(7)12)10(13)14/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSCOLEARDZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxy-3-nitrophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 5-amino-1-[2-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B7829121.png)


![N'~1~-hydroxy-2-[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]ethanimidamide](/img/structure/B7829149.png)

![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)

![5-(Chloromethyl)-3-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7829167.png)

![4-Methoxy-3-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid](/img/structure/B7829188.png)
![1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B7829193.png)
![[1-(2-Cyanobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B7829199.png)